

Identifying and resolving artifacts caused by lanthanum chloride in electrophysiology.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum chloride*

Cat. No.: *B239357*

[Get Quote](#)

Technical Support Center: Lanthanum Chloride in Electrophysiology

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and resolve artifacts caused by **lanthanum chloride** (LaCl_3) in electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is **lanthanum chloride** and why is it used in electrophysiology?

A1: **Lanthanum chloride** (LaCl_3) is a trivalent salt that is widely used in electrophysiology primarily as a non-specific blocker of voltage-gated calcium channels.^{[1][2][3]} Its ability to block these channels helps researchers isolate the contributions of other ion channels to neuronal signaling and excitability. Lanthanum ions (La^{3+}) have a high affinity for phosphate groups and can also interact with other negatively charged residues on the cell surface.^{[4][5]}

Q2: What are the most common artifacts observed when using **lanthanum chloride**?

A2: The most common artifacts associated with LaCl_3 use in electrophysiology are:

- Precipitation in physiological solutions: LaCl_3 readily precipitates with phosphate and carbonate ions present in artificial cerebrospinal fluid (aCSF) and other recording solutions,

leading to a cloudy or milky appearance.[6][7][8][9] This precipitate can clog perfusion lines and alter the solution's ionic composition.

- Changes in electrode properties: Lanthanum can interact with silver/silver chloride (Ag/AgCl) electrodes, potentially altering their impedance and stability.[10]
- Non-specific effects on other ion channels: While primarily used as a calcium channel blocker, LaCl_3 can also affect other ion channels, including potassium, sodium, and chloride channels.[1][11][12]
- Cellular toxicity: Prolonged exposure or high concentrations of LaCl_3 can be neurotoxic, causing mitochondrial dysfunction, neuroinflammation, and abnormal axonal growth.[13][14][15]

Q3: At what concentration is Lanthanum chloride typically used?

A3: The effective concentration of LaCl_3 can vary depending on the specific application and preparation. It is often used in the micromolar to low millimolar range. For instance, concentrations as low as 1 μM have been shown to block certain potassium currents[12], while concentrations in the range of 100-200 μM are suggested for blocking voltage-activated calcium channels in brain slices.[16] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific experimental goals while minimizing off-target effects.

Troubleshooting Guide

Issue 1: Precipitation in aCSF or other Physiological Solutions

Symptoms:

- The recording solution appears cloudy or forms a visible precipitate upon addition of LaCl_3 .
- Perfusion lines become clogged.
- Inconsistent experimental results.

Root Cause: Lanthanum ions (La^{3+}) readily form insoluble precipitates with phosphate (PO_4^{3-}) and carbonate (CO_3^{2-}) ions, which are common components of standard aCSF recipes.[6][7][8][9]

Solutions:

- Modify the aCSF recipe:
 - Phosphate-free aCSF: Omit sodium phosphate (e.g., NaH_2PO_4) from the aCSF recipe. This is the most common and effective solution.[16]
 - HEPES-buffered saline: In some cases, substituting the bicarbonate buffer system with HEPES can help, but care must be taken to ensure proper pH and osmolarity. Note that when using HEPES-buffered solutions, it is often still necessary to remove phosphate.
- Prepare fresh solutions: Prepare LaCl_3 -containing solutions fresh for each experiment and do not store them.
- Filter the solution: If a small amount of precipitate is unavoidable, filtering the solution through a $0.22\text{ }\mu\text{m}$ filter before use can help remove particulate matter.

Issue 2: Unstable Recordings and Drifting Baseline

Symptoms:

- Difficulty obtaining a stable giga-seal in patch-clamp experiments.
- The baseline current or voltage drifts over time.
- Sudden changes in electrode resistance.

Root Cause:

- Electrode interactions: Lanthanum ions may interact with the Ag/AgCl electrode, leading to instability. The formation of lanthanum oxychloride has been observed in some contexts.[10] It is also crucial to ensure proper chloriding of silver wires to maintain a stable electrode potential.[17]

- Precipitate interference: Micro-precipitates can interfere with the seal between the patch pipette and the cell membrane.
- Cellular health: The health of the cells may be compromised by the LaCl₃ solution.[18]

Solutions:

- Ensure proper chloriding of electrodes: A stable Ag/AgCl reference electrode is critical. Re-chloriding electrodes regularly can help maintain recording stability.[17]
- Use a salt bridge: Employing a 3 M KCl salt bridge for the reference electrode can help isolate it from the LaCl₃-containing bath solution.
- Optimize cell health: Ensure the preparation (e.g., brain slices) is healthy before applying LaCl₃. Limit the duration of exposure to the lowest effective concentration.
- Perfusion speed: Adjusting the perfusion rate can sometimes help maintain a more stable recording environment.[19]

Issue 3: Unexpected Electrophysiological Effects

Symptoms:

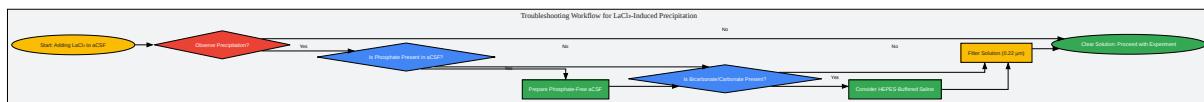
- Changes in neuronal firing patterns that are not consistent with calcium channel blockade.
- Alterations in resting membrane potential or input resistance.
- Modulation of synaptic transmission that cannot be solely attributed to presynaptic calcium channel block.

Root Cause: LaCl₃ is not a perfectly specific calcium channel blocker and can have off-target effects on other ion channels and cellular processes.[1][11][12] It can also induce neuroinflammatory signaling and affect mitochondrial function, which can indirectly alter neuronal excitability.[13]

Solutions:

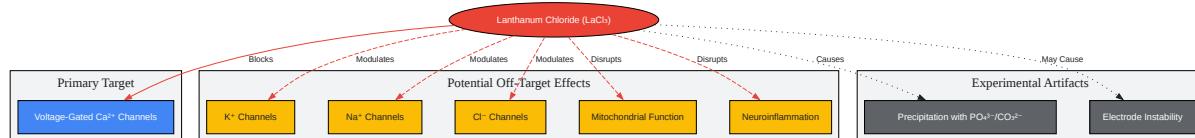
- Control experiments: Perform thorough control experiments to dissect the specific effects of LaCl_3 . This may include using other, more specific calcium channel blockers (e.g., cadmium, though it also has precipitation issues[16]) to compare results.
- Concentration optimization: Use the lowest possible concentration of LaCl_3 that achieves the desired level of calcium channel blockade.
- Literature review: Consult the literature for known off-target effects of lanthanum in your specific preparation or on the ion channels you are studying.

Quantitative Data Summary


Parameter	Concentration Range	Observed Effect	Reference(s)
Block of IK.r (potassium current)	$\geq 1 \mu\text{M}$	Blockade of the rapidly activating delayed rectifier K^+ current.	[12]
Block of Voltage-Activated Calcium Channels	100-200 μM	Effective blockade in slice preparations.	[16]
Inhibition of Ca^{2+} -dependent K^+ transport	0.2-0.25 mM	Inhibition in red blood cells.	[20]
Neurotoxicity in vitro (bEnd.3 cells)	0.125 - 0.5 mM	Cytotoxicity and increased intracellular Ca^{2+} .	[21]
Neurotoxicity in vitro (primary neurons)	0.1 mM	Reduced cell viability to 84.07% after 24h.	[14]

Experimental Protocols

Protocol for Preparing Phosphate-Free aCSF for use with LaCl_3


- Prepare stock solutions: Prepare concentrated stock solutions of each component of the aCSF, except for CaCl_2 and MgCl_2 .
- Dissolve main components: In a beaker with ~800 mL of high-purity water, dissolve NaCl , KCl , NaHCO_3 , and glucose while stirring.
- Bubble with carbogen: Continuously bubble the solution with 95% O_2 / 5% CO_2 for at least 20-30 minutes to stabilize the pH.
- Add divalent cations: Slowly add the MgCl_2 stock solution and then the CaCl_2 stock solution while the aCSF is still being bubbled and stirred. Adding the divalent cations last and slowly helps to prevent precipitation.
- Adjust to final volume: Add high-purity water to reach the final desired volume.
- Verify pH and osmolarity: Check that the pH is stable around 7.3-7.4 and the osmolarity is within the desired range (typically 300-310 mOsm).
- Prepare LaCl_3 stock: Prepare a concentrated stock solution of LaCl_3 (e.g., 100 mM) in high-purity water.
- Final dilution: Add the required volume of the LaCl_3 stock solution to the phosphate-free aCSF immediately before use to achieve the final desired concentration.

Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for LaCl₃-induced precipitation.

[Click to download full resolution via product page](#)

Caption: Overview of LaCl₃ effects and potential artifacts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Toxic Effect of Lanthanum on Planaria Is Mediated by a Variety of Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Antifungal and Calcium Channel-Blocking Activity among Structurally Related Plant Defensins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of lanthanum-induced blockade of calcium channels on nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. What is the mechanism of Lanthanum carbonate? [synapse.patsnap.com]
- 6. Lanthanum - Fauna Marin [faunamarin.de]
- 7. Po4 reduction with lanthanum chloride - Tom's corals [toms-korallen.de]

- 8. researchgate.net [researchgate.net]
- 9. reef2reef.com [reef2reef.com]
- 10. researchgate.net [researchgate.net]
- 11. The Toxic Effect of Lanthanum on Planaria Is Mediated by a Variety of Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lanthanum blocks a specific component of IK and screens membrane surface change in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Lanthanum Chloride Induces Axon Abnormality Through LKB1-MARK2 and LKB1-STK25-GM130 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lanthanum Chloride Impairs Learning and Memory and Induces Dendritic Spine Abnormality by Down-Regulating Rac1/PAK Signaling Pathway in Hippocampus of Offspring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. scientifica.uk.com [scientifica.uk.com]
- 20. Effects of lanthanum on calcium-dependent phenomena in human red cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lanthanum chloride causes blood–brain barrier disruption through intracellular calcium-mediated RhoA/Rho kinase signaling and myosin light chain kinase - Metallomics (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Identifying and resolving artifacts caused by lanthanum chloride in electrophysiology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b239357#identifying-and-resolving-artifacts-caused-by-lanthanum-chloride-in-electrophysiology>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com